2-Ethynyl-3-fluoro-6-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with a halogenated pyridine in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-3-fluoro-6-methylpyridine may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated derivatives like ethyl-substituted pyridines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-3-fluoro-6-methylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3-fluoro-6-methylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
- 2-Ethynyl-3-fluoro-5-methylpyridine
- 2-Ethynyl-4-fluoro-6-methylpyridine
- 2-Ethynyl-3-chloro-6-methylpyridine
Comparison: 2-Ethynyl-3-fluoro-6-methylpyridine is unique due to the specific positioning of the ethynyl and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 3-position enhances the compound’s stability and electron-withdrawing effects, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-ethynyl-3-fluoro-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-8-7(9)5-4-6(2)10-8/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPPOQNBHJGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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